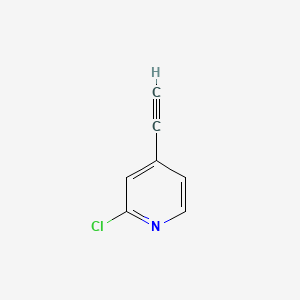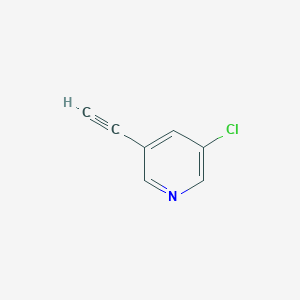
重水素化リン酸二カリウム
概要
説明
Dipotassium deuterium phosphate, also known as phosphoric acid-d dipotassium salt, is a deuterated compound with the chemical formula K₂DPO₄. It is a white or colorless crystalline solid that is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique properties, particularly in the field of non-linear optics and electro-optical applications .
科学的研究の応用
Dipotassium deuterium phosphate has a wide range of scientific research applications, including:
Non-linear Optics: It is used as a second, third, and fourth harmonic generator for Nd:YAG and Nd:YLF lasers.
Electro-optical Applications: It is used in Q-switches for various lasers, including Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire lasers.
Pockels Cells: It is used in Pockels cells for modulating light in electro-optical applications.
Biological Research: It is used in studies involving deuterium isotope effects and as a tracer in metabolic studies.
Industrial Applications: It is used in the production of high-purity deuterated compounds for various industrial processes
作用機序
Target of Action
Dipotassium deuterium phosphate, also known as deuterated potassium dihydrogen phosphate (KD2PO4), primarily targets non-linear optical systems . It is widely used in these systems as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . It also finds applications in electro-optical systems as Q-switches for various lasers and for Pockels cells .
Mode of Action
The mode of action of dipotassium deuterium phosphate involves the replacement of hydrogen by deuterium in the compound . This replacement lowers the frequency of O–H vibrations and their overtones (high-order harmonics) . Absorption of light by these overtones is detrimental for the infrared lasers, which dipotassium deuterium phosphate crystals are used for .
Biochemical Pathways
The biochemical pathways affected by dipotassium deuterium phosphate are primarily related to its role in non-linear optics . The compound’s interaction with light and its ability to lower the frequency of O–H vibrations and their overtones affect the performance of lasers and other optical systems .
Pharmacokinetics
If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted .
Result of Action
The primary result of the action of dipotassium deuterium phosphate is the generation of second, third, and fourth harmonics in non-linear optical systems . This leads to improved performance of these systems, particularly infrared lasers .
Action Environment
The action of dipotassium deuterium phosphate is influenced by environmental factors such as temperature . For instance, the compound has a melting point of 253 °C . Beyond this temperature, the compound would change from solid to liquid, potentially affecting its performance in optical systems .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium deuterium phosphate can be synthesized through the partial neutralization of deuterated phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pure compound. The general reaction is as follows:
D₃PO₄+2KOH→K₂DPO₄+2H₂O
Industrial Production Methods
Industrial production of dipotassium deuterium phosphate involves the use of high-purity deuterated phosphoric acid and potassium hydroxide. The reaction is conducted in large-scale reactors, and the product is purified through recrystallization. The crystals are then dried and packaged for various applications .
化学反応の分析
Types of Reactions
Dipotassium deuterium phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the deuterium atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield potassium phosphate, while reduction may produce potassium hypophosphite .
類似化合物との比較
Similar Compounds
Monopotassium Phosphate (KH₂PO₄): Similar in structure but contains hydrogen instead of deuterium.
Potassium Dihydrogen Phosphate (KDP): Used in similar applications but has different vibrational properties due to the presence of hydrogen.
Beta Barium Borate (BBO): Another popular non-linear crystal used in optics.
Lithium Triborate (LBO): Used in non-linear optics with different properties compared to dipotassium deuterium phosphate.
Uniqueness
Dipotassium deuterium phosphate is unique due to its deuterium content, which lowers the frequency of O–H vibrations and their overtones. This property makes it more suitable for use with infrared lasers compared to its hydrogen-containing counterparts. Additionally, its high purity and stability make it a preferred choice for various scientific and industrial applications .
特性
IUPAC Name |
dipotassium;deuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVASYFFYYZEW-DYCDLGHISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628414 | |
| Record name | Dipotassium hydrogen (~2~H)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.182 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22387-03-7 | |
| Record name | Dipotassium hydrogen (~2~H)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
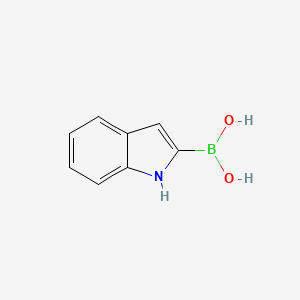
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

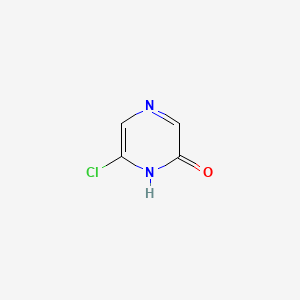
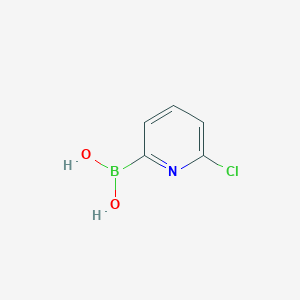
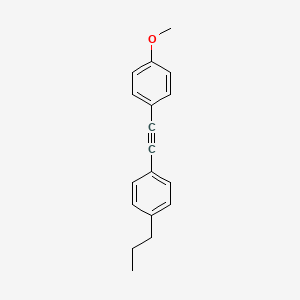
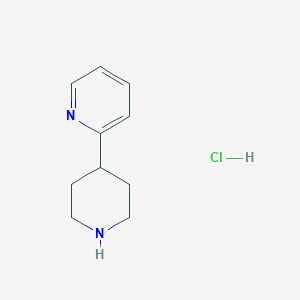
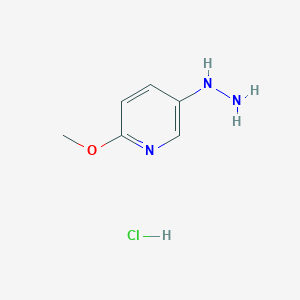

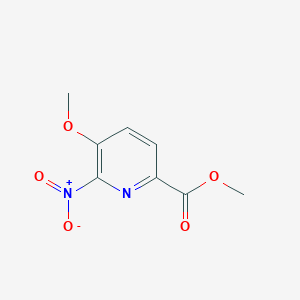
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)
